Yttrium trihydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

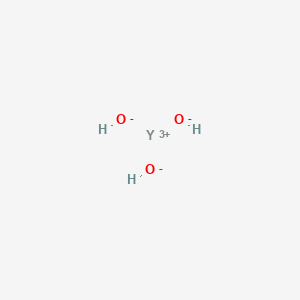

Yttrium trihydroxide, with the chemical formula Y(OH)₃, is an inorganic compound that appears as a white solid. It is an alkali and is known for its reactivity with acids. This compound is a significant compound in various scientific and industrial applications due to its unique chemical properties and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Yttrium trihydroxide can be synthesized through the reaction of yttrium nitrate with sodium hydroxide in an aqueous solution. The reaction is as follows: [ \text{Y(NO}_3\text{)}_3 + 3 \text{NaOH} \rightarrow \text{Y(OH)}_3 \downarrow + 3 \text{NaNO}_3 ] This reaction yields this compound as a white gelatinous precipitate, which can be dried to obtain a white powder .

Industrial Production Methods: In industrial settings, this compound is often produced using similar precipitation methods. The process involves the controlled addition of sodium hydroxide to a solution of yttrium nitrate, followed by filtration, washing, and drying of the precipitate to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Yttrium trihydroxide undergoes several types of chemical reactions, including:

Reaction with Acids: As an alkali, this compound reacts readily with acids to form yttrium salts and water. For example: [ \text{Y(OH)}_3 + 3 \text{HNO}_3 \rightarrow \text{Y(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ] [ 2 \text{Y(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Y}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]

Decomposition: When heated, this compound decomposes to form yttrium oxide and water: [ 2 \text{Y(OH)}_3 \rightarrow \text{Y}_2\text{O}_3 + 3 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Acids: Nitric acid and sulfuric acid are commonly used to react with this compound.

Heat: Decomposition requires heating the compound to high temperatures.

Major Products:

Yttrium Nitrate: Formed when reacting with nitric acid.

Yttrium Sulfate: Formed when reacting with sulfuric acid.

Yttrium Oxide: Formed upon decomposition by heating.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Yttrium trihydroxide is primarily utilized in the development of advanced materials due to its high thermal stability and chemical resistance.

- Ceramics and Glasses : Yttrium hydroxide is a precursor for yttria-stabilized zirconia (YSZ), which is used in high-temperature applications such as thermal barrier coatings and solid oxide fuel cells. The incorporation of yttrium enhances the mechanical strength and thermal stability of ceramic materials .

- Phosphors : this compound serves as a host material for rare-earth dopants, which are critical in the production of phosphors for LED lighting and display technologies. For instance, Y(OH)₃ doped with europium (Eu) is widely used in red phosphors for various lighting applications .

Biomedical Applications

This compound has garnered attention in the biomedical field, particularly for its potential in drug delivery systems and imaging.

- Drug Delivery Systems : Researchers are exploring yttrium-based nanoparticles for targeted drug delivery. The unique properties of yttrium compounds allow for the encapsulation of therapeutic agents, enabling controlled release at specific sites within the body .

- Biosensors : Yttrium hydroxide nanoparticles are being investigated for use in biosensors due to their biocompatibility and ability to enhance signal detection through luminescence .

- Antimicrobial Activity : Studies have shown that yttrium hydroxide exhibits moderate antibacterial properties, making it a candidate for antimicrobial coatings in medical devices .

Electronics and Optoelectronics

The electronic properties of this compound make it suitable for various electronic applications.

- Capacitors and Resistors : Yttrium hydroxide can be used in the fabrication of capacitors and resistors due to its dielectric properties, contributing to the development of high-performance electronic components .

- Optical Devices : As a luminescent material, this compound is employed in optical devices such as lasers and scintillators. Its ability to emit light when excited makes it valuable for applications in photonics .

Case Study 1: Biomedical Imaging

A study investigated the use of Y(OH)₃ nanoparticles as contrast agents in imaging techniques. Results demonstrated enhanced imaging quality due to their luminescent properties when doped with specific rare earth ions .

Case Study 2: Antimicrobial Coatings

Research focused on incorporating yttrium hydroxide into polymer matrices for medical devices. The coatings exhibited significant antimicrobial activity against common pathogens, suggesting potential for infection prevention .

Wirkmechanismus

The mechanism by which yttrium trihydroxide exerts its effects is primarily through its reactivity with other compounds. In medical applications, yttrium-90 derived from this compound emits beta radiation, which is used to target and destroy cancer cells. The molecular targets and pathways involved include the direct interaction of beta particles with cellular DNA, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Scandium(III) Hydroxide: Similar in chemical properties and reactivity, but scandium is less commonly used in industrial applications.

Lutetium(III) Hydroxide: Shares similar reactivity with acids and decomposition behavior, but lutetium is more expensive and less abundant.

Uniqueness of Yttrium Trihydroxide: this compound is unique due to its balance of availability, cost, and versatility in applications. It is more abundant and cost-effective compared to lutetium compounds and has broader industrial applications than scandium compounds .

Biologische Aktivität

Yttrium trihydroxide (Y(OH)₃) is a compound of yttrium that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective effects, as well as its potential applications in tissue engineering.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it can suppress the growth of both gram-positive and gram-negative bacteria. The mechanism of action involves the penetration of yttrium hydroxide nanoparticles into bacterial cells, leading to the generation of reactive oxygen species (ROS), which ultimately results in bacterial cell death.

Table 1: Antibacterial Efficacy of this compound Nanoparticles

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 11 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

| Staphylococcus aureus | 13 µg/mL |

| Salmonella marcens | 13 µg/mL |

The above table summarizes the effective concentrations required to inhibit the growth of various bacterial strains using this compound nanoparticles, showcasing its potential as an antibacterial agent .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that when synthesized with plant extracts, it exhibits selective toxicity towards cancer cells while sparing normal cells. For example, in experiments involving kidney cancer cell lines such as Madin-Darby Canine Kidney (MDCK) and Caki-2, this compound demonstrated a flake-like morphology with a size of approximately 11 nm, which correlated with its cytotoxic effects on cancer cells at higher concentrations without affecting normal cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled study, this compound nanoparticles were administered to MDCK and Caki-2 cell lines. The results indicated:

- Caki-2 Cells : Significant reduction in cell viability at concentrations above 50 µg/mL.

- MDCK Cells : Minimal toxicity observed even at high concentrations.

These findings suggest that this compound could be utilized as a targeted therapeutic agent in cancer treatment protocols .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound nanoparticles. In animal models, administration of these nanoparticles was associated with reduced oxidative stress markers and inflammation in brain tissues. The compound appears to mitigate damage induced by other nanoparticles such as calcium hydroxide (Ca(OH)₂) and calcium titanate (CaTiO₃), which are known to generate ROS and cause genomic DNA damage.

Table 2: Neuroprotective Effects of this compound

| Treatment Group | Genomic DNA Damage (%) | Mitochondrial Membrane Integrity (%) |

|---|---|---|

| Control Group | 5 | 90 |

| Ca(OH)₂ Alone | 45 | 40 |

| CaTiO₃ Alone | 30 | 60 |

| Y(OH)₃ Alone | 6 | 88 |

| Y(OH)₃ + Ca(OH)₂ + CaTiO₃ Combined | 10 | 85 |

The data indicates that this compound not only protects against ROS-induced damage but also helps maintain mitochondrial integrity when co-administered with harmful nanoparticles .

4. Applications in Tissue Engineering

This compound has shown promise in tissue engineering applications. When incorporated into polymer scaffolds, it enhances cell proliferation and exhibits angiogenic properties. This is particularly beneficial for applications requiring improved vascularization and cellular integration in engineered tissues.

Summary of Findings

- Cell Proliferation : Enhanced when Y(OH)₃ is embedded in polycaprolactone (PCL) scaffolds.

- Angiogenesis : Promotes blood vessel formation, crucial for tissue regeneration.

Eigenschaften

CAS-Nummer |

16469-22-0 |

|---|---|

Molekularformel |

H6O3Y |

Molekulargewicht |

142.952 g/mol |

IUPAC-Name |

yttrium;trihydrate |

InChI |

InChI=1S/3H2O.Y/h3*1H2; |

InChI-Schlüssel |

GFDKELMFCRQUSG-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[Y+3] |

Kanonische SMILES |

O.O.O.[Y] |

Key on ui other cas no. |

16469-22-0 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.